molecular formula C11H11N5O2 B024744 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- CAS No. 101724-61-2

2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-

Cat. No.: B024744
CAS No.: 101724-61-2
M. Wt: 245.24 g/mol
InChI Key: MBQPVHNJEDDVCF-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PD173074 and is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase activity. The purpose of

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidines, including derivatives of "2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-," exhibit significant anti-inflammatory effects. These effects are attributed to the inhibitory responses against key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The synthesis of pyrimidines involves various methods, leading to compounds with potent anti-inflammatory activities. Such research opens pathways for developing new anti-inflammatory agents with minimal toxicity (H. Rashid et al., 2021).

Pharmacological Activities

Pyrimidine derivatives are recognized for their extensive pharmacological activities, including antiviral, antitumor, antimicrobial, and antiparasitic effects. The structure-activity relationships (SARs) of these compounds play a crucial role in the development of new drugs. This broad spectrum of pharmacological activity makes pyrimidine derivatives promising scaffolds for drug discovery and design (A. Chiriapkin, 2022).

Catalysis and Synthesis of Novel Compounds

The synthesis of pyranopyrimidine scaffolds, which may include the core structure related to "2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-," benefits from the use of hybrid catalysts. These catalysts facilitate the development of diverse and bioactive pyrimidine derivatives through efficient synthetic routes. The application of such catalysts underscores the versatility and potential of pyrimidine scaffolds in medicinal chemistry (Mehul P. Parmar et al., 2023).

Anti-Alzheimer's Agents

Research into pyrimidine derivatives also extends to neurodegenerative diseases like Alzheimer's. Pyrimidine scaffolds have shown potential as therapeutics against Alzheimer's, indicating the versatility of these compounds in addressing neurological disorders. The structural activity relationship (SAR)-based approach offers insights into the pharmacological advancements of pyrimidine moiety as anti-Alzheimer's agents (Subham Das et al., 2021).

Optoelectronic Materials

Furthermore, pyrimidine and quinazoline derivatives have found applications in the development of optoelectronic materials. The incorporation of these heterocycles into π-extended conjugated systems has been crucial for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and other electronic devices. This highlights the intersection of organic chemistry and material science, where pyrimidine derivatives contribute to technological advancements (G. Lipunova et al., 2018).

Properties

IUPAC Name

5-nitroso-6-phenylmethoxypyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQPVHNJEDDVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2N=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144145
Record name 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101724-61-2
Record name 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101724612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 16 g 2,4-diamino-6-benzyloxy-pyrimidine (7) in 250 mL of warm 30% acetic acid is added a solution of 7g sodium nitrite in 25 mL H2O. The sodium nitrite solution is held at 70°-80° C. and is added dropwise while being stirred continuously. The sodium nitrite solution is added until potassium-iodate starch paper shows a positive reaction. The violet-red precipitate is cooled, suctioned off and then recrystallized from ethanol or acetone to yield 8.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
potassium-iodate starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 16 g 2,4-diamino-6-benzyloxy-pyrimidine (7) in 250 mL of warm 30% acetic acid is added a solution of 7 g sodium nitrite in 25 mL H2O. The sodium nitrite solution is held at 70°-80° C. and is added dropwise while being stirred continuously. The sodium nitrite solution is added until potassium-iodate starch paper shows a positive reaction. The violet-red precipitate is cooled, suctioned off and then recrystallized from ethanol or acetone to yield 8.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
potassium-iodate starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,6-Diamino-4-benzyloxypyrimidine (0.5 g, 2.3 mmol) was dissolved in warm acetic acid (30%, 10 ml) and the reaction mixture was heated to 80° C. A solution of sodium nitrite (0.22 g, 3.19 mmol) in water (5 ml) was added dropwise over 1 h, when an excess of oxidant was evident by starch-iodide paper. The reaction mixture was allowed to cool to room temperature, and the violet crystals which deposited were collected and washed with water (0.53 g, 98%), m.p. decomposed 209° C.; (Found: C, 55.32; H, 5.28; N, 26.47% C11H11N5O2 0.1 H2O C, 55.98; H, 4.75; N, 29.69%); νmax/cm−1 3408 (NH), 2952 (CH2), 1610 (C6H5), 1518 (NO); δH (200 MHz, d6-DMSO) 5.69 (2H, s, OCH2), 7.44-7.68 (5H, m, C6H5), 8.0 (2H, d, NH2), 8.17 (1H, s, NH) , 10.19 (1H, s, NH); m/z (+EI) 245 (M+, 25%), 91 (100), 65 (9).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
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2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
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2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
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2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
Reactant of Route 5
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2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
Reactant of Route 6
2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-

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